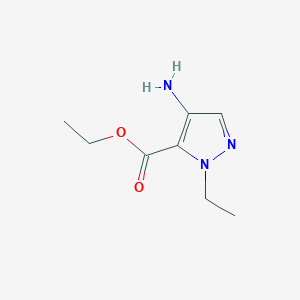

1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” is also known as Ethyl 5-amino-1-methylpyrazole-4-carboxylate . It is a compound with the formula C7H11N3O2 and a molecular weight of 169.1811 . This compound has been used in the synthesis of novel 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety .

Molecular Structure Analysis

The molecular structure of “this compound” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The structure is available as a 2D Mol file or as a computed 3D SD file .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 169.1811 . More detailed physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Synthesis and Pharmacological Potential

A study focused on synthesizing a new series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters to investigate their analgesic and anti-inflammatory activities. This research highlighted a specific compound, 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester, as exhibiting significant analgesic and anti-inflammatory properties with minimal ulcerogenic potential, indicating its potential as a lead molecule for further development into clinically useful agents (Gokulan et al., 2012).

Corrosion Inhibition

Another application of pyrazole derivatives is in corrosion inhibition. The study by Herrag et al. (2007) evaluated the effectiveness of pyrazole compounds as corrosion inhibitors for steel in hydrochloric acid. These compounds were found to significantly reduce the corrosion rate, with the inhibition efficiency increasing with the concentration of the pyrazole compounds. This research underscores the potential of pyrazole derivatives in protecting industrial materials against corrosion (Herrag et al., 2007).

Material Science and Optical Applications

Pyrazole derivatives have also been explored for their potential in material science and as nonlinear optical (NLO) materials. Chandrakantha et al. (2013) synthesized a series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates, characterizing their optical nonlinearity using the open-aperture z-scan technique. This investigation identified compounds with significant nonlinear optical properties, suggesting their suitability for optical limiting applications, which is essential for developing advanced optical devices (Chandrakantha et al., 2013).

Future Directions

The future directions for “1H-Pyrazole-5-carboxylicacid,4-amino-1-ethyl-,ethylester” could involve its use as a precursor structure for further design of pesticides . The increasing popularity of pyrazoles in several fields of science suggests that there could be further developments in synthetic techniques and biological activity related to pyrazole derivatives .

properties

IUPAC Name |

ethyl 4-amino-2-ethylpyrazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-7(6(9)5-10-11)8(12)13-4-2/h5H,3-4,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMULKICVZREUOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)N)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2451327.png)

![2-(2-methoxyphenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2451328.png)

![N-phenyl-3-[3-(phenylsulfamoyl)benzenesulfonyl]benzene-1-sulfonamide](/img/structure/B2451331.png)

![N-(5-fluoropyridin-2-yl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2451332.png)

![2-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-cyclohexylacetamide](/img/structure/B2451333.png)

![(3R,3aS,6S,6aS)-hexahydrofuro[3,2-b]furan-3,6-diyl bis(4-methylbenzenesulfonate)](/img/structure/B2451336.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2451337.png)

![3-ethyl-5-[(Z)-(4-fluorophenyl)methylidene]-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2451341.png)

![Furan-3-yl-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2451346.png)